

Physical and chemical properties of Butyl undec-10-enoate

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Compound of Interest

Compound Name: Butyl undec-10-enoate

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An In-Depth Technical Guide to **Butyl Undec-10-enoate**: Properties, Synthesis, and Applications

Introduction

Butyl undec-10-enoate, also known under the common name butyl undecylenate, is a fatty acid ester that has garnered significant interest across multiple scientific and industrial domains. As the butyl ester of 10-undecenoic acid (undecylenic acid), a fatty acid derived from castor oil, this compound possesses a unique bifunctional structure: a terminal carbon-carbon double bond and an ester group. This structure imparts a versatile chemical reactivity and desirable physical properties, making it a valuable molecule for researchers, chemists, and formulation scientists.

This technical guide provides a comprehensive overview of **Butyl undec-10-enoate**, delving into its core physical and chemical properties, standard methodologies for its synthesis and characterization, and its established and potential applications. With a focus on the causality behind its behavior and utility, this document serves as a resource for professionals in polymer chemistry, cosmetics, and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of a chemical compound are the bedrock of its application and scientific study. **Butyl undec-10-enoate** is well-characterized, with its identifiers and properties documented across various chemical databases.

Chemical Identifiers

A consistent and unambiguous identification is crucial for regulatory compliance, scientific literature searches, and procurement.

Identifier	Value
IUPAC Name	butyl undec-10-enoate[1]
Synonyms	Butyl 10-undecenoate, Butyl undecylenate, 10-Undecenoic acid, butyl ester[1][2][3]
CAS Number	109-42-2[1][4][5]
Molecular Formula	C15H28O2[1][2][4][5]
Molecular Weight	240.38 g/mol [1][2][4][5]
FEMA Number	2216[1][6]
EC Number	203-670-4[1]
InChI Key	GRAORJFMGCQWRN-UHFFFAOYSA-N[1][7]
SMILES	CCCCOC(=O)CCCCCCCC=C[1][7]

Physical Properties

The physical state and solubility characteristics of **Butyl undec-10-enoate** are direct consequences of its molecular structure—a moderately long hydrocarbon chain that governs its nonpolar nature, while the ester group adds a degree of polarity.

Property	Value	Source(s)
Appearance	Colourless to pale yellow liquid	[1][4][8]
Odor	Fatty, buttery, wine-like, floral, fruity	[3]
Boiling Point	249 - 254 °C @ 756-760 mmHg	[1][3][4]
Density	~0.87 g/mL at 25 °C	[3][4][8]
Refractive Index	n _{20/D} 1.439 - 1.443	[3][4]
Flash Point	>100 °C (>212 °F)	[2][6]
Water Solubility	Predicted to be very low (0.0005 g/L)	[9]
Solubility	Soluble in ethanol	[2]

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous confirmation of structure are paramount for any research or development application. The preparation of **Butyl undec-10-enoate** is a classic example of esterification, and its structure is readily elucidated using standard spectroscopic techniques.

Synthesis: Fischer-Speier Esterification

The most common and straightforward method for synthesizing **Butyl undec-10-enoate** is the Fischer-Speier esterification of 10-undecenoic acid with n-butanol. This acid-catalyzed reaction is an equilibrium process.

Causality of Experimental Design:

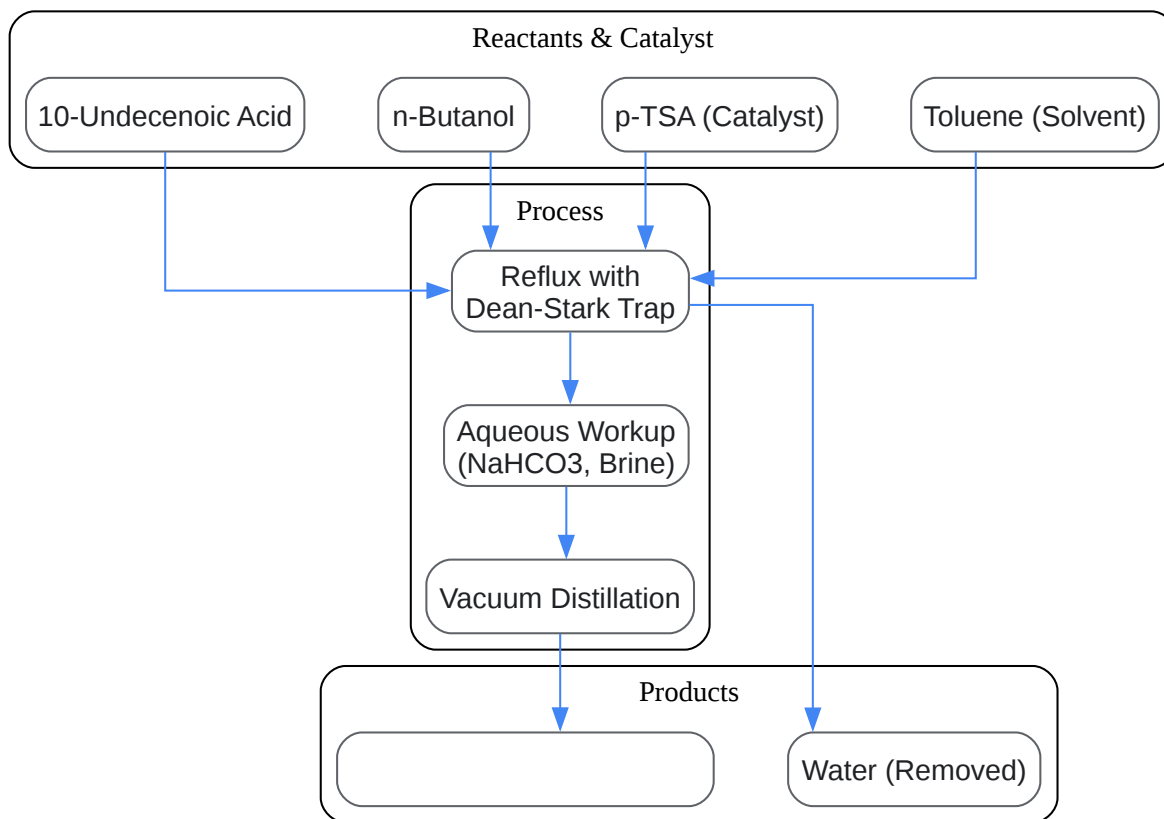
- **Catalyst:** A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (butanol).

- **Driving Equilibrium:** To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by removing one of the products as it forms, usually water, through azeotropic distillation using a Dean-Stark apparatus. Alternatively, using an excess of one reactant (typically the less expensive one, butanol) can also drive the reaction forward according to Le Châtelier's principle.

Experimental Protocol: Synthesis of **Butyl undec-10-enoate**

- **Apparatus Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Reactant Charging:** To the flask, add 10-undecenoic acid (1.0 eq), n-butanol (1.5-3.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene, ~2 mL per gram of carboxylic acid).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
- **Reaction:** Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).
- **Workup:** Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **Butyl undec-10-enoate**.

Synthesis Workflow Diagram



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Caption: Fischer esterification workflow for **Butyl undec-10-enoate** synthesis.

Spectroscopic Analysis

Confirming the identity and purity of the synthesized ester is achieved through a combination of spectroscopic methods.^{[10][11]} Based on its structure, the following spectral features are expected.

Technique	Expected Features for Butyl undec-10-enoate
IR Spectroscopy	$\sim 1740\text{ cm}^{-1}$: Strong C=O stretch (characteristic of an ester). $\sim 3077\text{ cm}^{-1}$: =C-H stretch (vinyl C-H). $\sim 1640\text{ cm}^{-1}$: C=C stretch (alkene). $\sim 1170\text{ cm}^{-1}$: C-O stretch (ester). $2850\text{-}2960\text{ cm}^{-1}$: C-H stretches (aliphatic).
^1H NMR Spectroscopy	$\sim 5.8\text{ ppm (m)}$: -CH=CH $_{2\sim 4.9\text{ ppm (m)}$: -CH=CH $_{2\sim 4.0\text{ ppm (t)}$: -O-CH $_{2\sim 2.3\text{ ppm (t)}$: -CH $_{2\sim 2.0\text{ ppm (q)}$: =CH-CH $_{2\sim 1.2\text{-}1.7\text{ ppm (m)}$: Aliphatic -(CH $_{2\text{ n- and butyl -CH}_{2\text{- protons}}$ $\sim 0.9\text{ ppm (t)}$: -CH $_{3\text{ (butyl group)}$
^{13}C NMR Spectroscopy	$\sim 174\text{ ppm}$: C=O (ester carbonyl) $\sim 139\text{ ppm}$: =CH- $\sim 114\text{ ppm}$: =CH $_{2\sim 64\text{ ppm}$: -O-CH $_{2\sim 20\text{-}35\text{ ppm}$: Aliphatic -(CH $_{2\text{ n- carbons}}$ $\sim 14\text{ ppm}$: -CH $_{3\text{ (butyl group)}$
Mass Spectrometry	Molecular Ion (M $^{+}$): m/z = 240. Key Fragments: Loss of the butoxy group (-OC $_{4}\text{H}_9$) or butyl group (-C $_{4}\text{H}_9$). McLafferty rearrangement is possible.

Chemical Reactivity

The chemistry of **Butyl undec-10-enoate** is dominated by its two functional groups: the ester and the terminal alkene. This dual reactivity allows for a wide range of chemical transformations.

Caption: Key reactive sites of the **Butyl undec-10-enoate** molecule.

- Reactions of the Ester Group:
 - Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and butanol under acidic or basic (saponification) conditions. This is relevant for potential pro-drug applications where enzymatic hydrolysis in vivo could release an active compound.

- Transesterification: Reaction with another alcohol in the presence of a catalyst can swap the butyl group for a different alkyl group, modifying the ester's properties.
- Reactions of the Alkene Group:
 - Hydrogenation: The terminal double bond can be reduced to a single bond using catalysts like palladium on carbon (Pd/C) to produce butyl undecanoate.
 - Addition Reactions: The double bond can undergo various addition reactions (e.g., halogenation, hydrohalogenation, epoxidation), providing a gateway to a wide array of functionalized derivatives.
 - Polymerization: As a monomer, the terminal alkene can participate in free-radical or other polymerization reactions. This allows **Butyl undec-10-enoate** to be incorporated into polymer backbones, where its long, flexible side chain can act as an internal plasticizer, enhancing the flexibility and durability of the final material.[\[4\]](#)

Applications in Research and Drug Development

The unique combination of a lipid-like chain and reactive handles makes **Butyl undec-10-enoate** a versatile platform molecule.

- Flavors & Fragrances: It is recognized as a synthetic flavoring agent and is used in fragrances for its fruity and fatty aroma profile.[\[1\]](#)[\[6\]](#)
- Cosmetics & Personal Care: It functions as an emollient and skin-conditioning agent in topical formulations like lotions and creams.[\[2\]](#)[\[4\]](#) Its non-toxic nature and ability to improve skin feel make it a valuable ingredient.[\[4\]](#)
- Polymer Chemistry: It serves as a specialty monomer or additive in the synthesis of polymers, coatings, and adhesives.[\[4\]](#) Its incorporation can lower the glass transition temperature (T_g) of a polymer, thereby increasing its flexibility.
- Potential in Drug Development:
 - Formulation Excipient: For drug development professionals, its properties are highly relevant. It can be explored as a non-volatile solvent or plasticizer in transdermal patch

formulations or as a lipidic component in self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.

- Pro-drug Synthesis: The ester linkage can be used to create pro-drugs, where an active pharmaceutical ingredient (API) with a hydroxyl or amine group is attached. The long alkyl chain would increase the lipophilicity of the drug, potentially enhancing membrane permeability.
- Antimicrobial Applications: Since it is a derivative of undecylenic acid, a known antifungal agent, **Butyl undec-10-enoate** itself and its derivatives are candidates for investigation in antifungal formulations.^{[2][12]}

Safety and Handling

Based on available data, **Butyl undec-10-enoate** presents a low hazard profile under normal conditions of use.

Safety Aspect	Information
Acute Toxicity	LD50 oral (rat): 5 g/kg. ^[13]
Skin Irritation	Not classified as a skin irritant. A human study at 8% solution showed no irritation or sensitization. ^{[6][13]}
Reactivity	Stable under normal conditions. Non-reactive under normal use, storage, and transport. ^[13]
Handling	Wear protective gloves and eye/face protection. Ensure good ventilation. Do not eat, drink, or smoke when using. ^[13]
Storage	Store in a cool, well-ventilated place in a tightly closed container. ^{[2][4][13]} Recommended storage temperature can vary, with some suppliers suggesting 0-8°C. ^{[3][4]}

Conclusion

Butyl undec-10-enoate is a multifunctional ester with a well-defined chemical profile. Its synthesis is straightforward, and its structure is readily confirmed by modern analytical methods. The dual reactivity of its ester and terminal alkene functionalities provides a rich chemical playground for modification and polymerization. While it has established roles in the flavor, fragrance, and cosmetics industries, its properties—lipophilicity, chemical handles for pro-drug design, and potential as a formulation excipient—make it a molecule of significant interest for researchers in drug development and materials science. Future investigations could further exploit its unique structure to design novel drug delivery systems, advanced polymers, and specialized chemical intermediates.

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